molecular formula C12H13NO3 B2568370 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one CAS No. 2225142-42-5

3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one

Cat. No. B2568370
CAS RN: 2225142-42-5
M. Wt: 219.24
InChI Key: UQLMDNZLCTUNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one, also known as DHP, is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various fields of science. This compound is synthesized through a multistep process, and its unique structure has been shown to exhibit promising biological activity.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Recyclization Processes : Research demonstrates the recyclization of functional derivatives through three-component condensation, forming fused analogs and various spiro compounds, highlighting the compound's versatility in organic synthesis (Andina & Andin, 2016).
  • Antifungal and Antibacterial Activities : Spiro-pyrazole-3,3′-thiopyrano[2,3-b]pyridines synthesized from reactions involving dihydro-4-oxo-thiopyrano[2,3-b]pyridine show high antifungal and antibacterial activities, indicating potential medicinal applications (Dawood, 2005).
  • Spiro Heterocyclization : A study on three-component spiro heterocyclization offers insights into the formation of complex spiro compounds, further contributing to synthetic organic chemistry (Salnikova, Dmitriev, & Maslivets, 2019).
  • Polycyclic Oxygen-Containing Spiro-Heterocycles : Research uncovered the unexpected formation of polycyclic spiro-heterocycles, emphasizing the diverse outcomes possible from specific organic reactions (Becker et al., 2008).

Medicinal Applications

  • Synthesis of Bioactive Compounds : The synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles is an example of creating compounds that could be explored for their biological activities, contributing to the development of new therapeutic agents (Aly et al., 2018).
  • Review on Dihydropyrano[3,2-b]Pyrans : A comprehensive review on the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and their derivatives outlines their significant role in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities (Borah, Dwivedi, & Chowhan, 2021).

properties

IUPAC Name

spiro[3H-pyrano[2,3-b]pyridine-2,4'-oxane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-8-12(3-6-15-7-4-12)16-11-9(10)2-1-5-13-11/h1-2,5H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLMDNZLCTUNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C3=C(O2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.